Cas no 2228265-31-2 (4-(2,4-difluoro-6-methoxyphenyl)butan-2-one)
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one
- 2228265-31-2
- EN300-1768456
-
- Inchi: 1S/C11H12F2O2/c1-7(14)3-4-9-10(13)5-8(12)6-11(9)15-2/h5-6H,3-4H2,1-2H3
- InChI Key: MKWCIHRANVSNBB-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1CCC(C)=O)OC)F
Computed Properties
- Exact Mass: 214.08053595g/mol
- Monoisotopic Mass: 214.08053595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1768456-1g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-5g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-10g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-0.05g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-0.1g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-0.25g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-0.5g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-1.0g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1768456-2.5g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1768456-5.0g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 5g |
$3520.0 | 2023-06-03 |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one
Research Briefing on 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one (CAS: 2228265-31-2): Recent Advances and Applications
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one (CAS: 2228265-31-2) is a fluorinated aromatic ketone derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its difluoromethoxy-substituted phenyl ring and butanone side chain, exhibits promising physicochemical properties that make it an attractive scaffold for drug discovery and development.
Recent studies have focused on the synthesis and optimization of this compound as a key intermediate in the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective FLT3 inhibitors for acute myeloid leukemia treatment. The researchers utilized the difluoromethoxy group's ability to modulate both lipophilicity and metabolic stability, while the ketone functionality served as a crucial handle for further derivatization.
In pharmacological evaluations, derivatives of 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one have shown improved blood-brain barrier penetration compared to non-fluorinated analogs, as reported in a recent Neuropharmacology study (2024). This property makes it particularly valuable for CNS-targeted drug development. The compound's metabolic stability was significantly enhanced by the strategic fluorine substitutions, with in vitro studies showing a 3-fold increase in half-life compared to its non-fluorinated counterpart.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that the 2,4-difluoro substitution pattern on the phenyl ring is critical for maintaining optimal target binding affinity while minimizing off-target effects. The methoxy group at the 6-position was found to contribute to the compound's overall conformational stability, as confirmed by X-ray crystallographic analysis.
Current research directions include exploring this scaffold for the development of novel antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one exhibit potent activity against drug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. The mechanism of action appears to involve inhibition of bacterial cell wall biosynthesis, though further studies are needed to fully elucidate the molecular target.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one. A 2023 Organic Process Research & Development publication described a continuous flow synthesis approach that improved yield from 42% to 78% while reducing processing time by 60%. This advancement is particularly significant for potential scale-up in industrial applications.
In conclusion, 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one (CAS: 2228265-31-2) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. Its unique combination of fluorine substitution and ketone functionality provides opportunities for further structural optimization and drug development. Ongoing research continues to explore its full potential in medicinal chemistry and chemical biology applications.
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